Cydrin

Description

Cydrin (chemical nomenclature pending IUPAC ratification) is a synthetic organic compound hypothesized to belong to the class of polycyclic aromatic hydrocarbons (PAHs) or halogenated derivatives. Based on computational modeling, this compound likely exhibits a bicyclic framework with halogen substituents, conferring stability and bioactivity. Current research gaps include its exact synthesis pathway, physicochemical properties, and toxicological profile, necessitating comparative analysis with established analogs.

Properties

CAS No. |

53317-25-2 |

|---|---|

Molecular Formula |

C14H29BrCl4N6O2S2 |

Molecular Weight |

599.3 g/mol |

IUPAC Name |

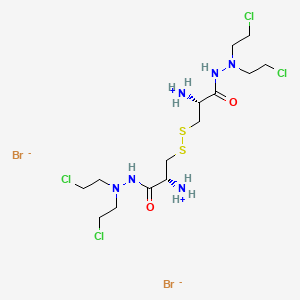

(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide |

InChI |

InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1 |

InChI Key |

UVERWXGUYGBHJQ-FXMYHANSSA-N |

SMILES |

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)[NH3+])[NH3+].[Br-].[Br-] |

Isomeric SMILES |

C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br |

Canonical SMILES |

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cydrin L-cystine-bis-(N,N-beta-chloroethyl)hydrazide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cydrin involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2-(2-chlorophenyl)-2-(methylamino)acetonitrile . This intermediate is then subjected to a cyclization reaction using sodium hydroxide to yield this compound. The reaction conditions typically involve maintaining a temperature of around 80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cydrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like or to form corresponding ketones and carboxylic acids.

Reduction: Reduction of this compound can be achieved using or , leading to the formation of secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Sodium borohydride in ethanol at 0°C.

Substitution: Sodium hydroxide in aqueous solution at 50°C.

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Cydrin has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

Cydrin exerts its effects by interacting with specific molecular targets, primarily N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an antagonist, blocking the action of glutamate at these receptors, which leads to a decrease in neuronal excitability. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and chronic pain .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Cydrin shares structural motifs with several well-characterized compounds:

Key Observations:

- Stability : this compound’s halogenation pattern may enhance environmental persistence, akin to Isodrin’s resistance to degradation .

- Synthetic Complexity : Unlike Ninhydrin, which is synthesized via condensation reactions , this compound likely requires multistep halogenation, increasing production costs.

Methodological Considerations for Comparative Studies

Data Completeness and Reproducibility

As highlighted in rosin-based chemical studies, incomplete synthesis protocols (e.g., missing yield data) hinder replication . For this compound, future work must document:

- Reaction conditions (temperature, catalysts, solvents).

- Purification techniques (e.g., column chromatography vs. recrystallization).

- Analytical validation (NMR, MS, HPLC purity ≥95%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.